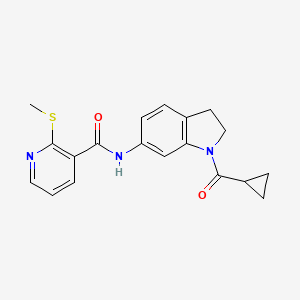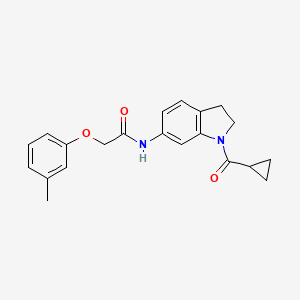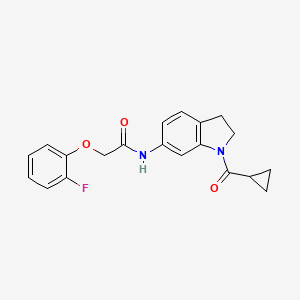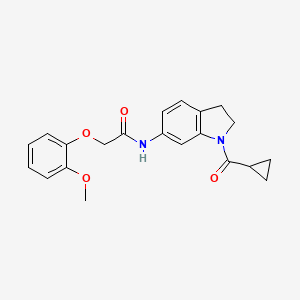
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide, also known as Acetyl-Tricyclo-Indoline (ATI), is a novel synthetic compound with potential applications in a variety of scientific fields. ATI is a heterocyclic amide with a tricyclic core structure, consisting of an indole, a pyrrole, and a benzamide group. It is a highly versatile compound, with a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
作用机制
The mechanism of action of ATI is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the inflammatory and immune response pathways, as well as certain enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects
ATI has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and antifungal activity, as well as the ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have antioxidant activity, as well as the ability to modulate the activity of certain enzymes involved in the inflammatory and immune response pathways.
实验室实验的优点和局限性
ATI has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be isolated in high yields. However, it does have some limitations for use in laboratory experiments. It is not yet fully understood how it works, and its effects may vary depending on the specific conditions of the experiment. Additionally, it is not yet commercially available, and so it may be difficult to obtain in large quantities.
未来方向
There are a variety of potential future directions for the use of ATI. One potential direction is to further investigate its potential use as an anti-inflammatory and antifungal agent. Additionally, further studies could be conducted to better understand its mechanism of action and to determine its potential applications in other scientific fields. Additionally, further research could be conducted to investigate its potential use as an anticancer agent, as well as to investigate its potential use in other therapeutic applications. Finally, further research could be conducted to develop methods for synthesizing and isolating ATI in larger quantities.
合成方法
ATI is synthesized from the reaction of 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride and 3-trifluoromethylbenzamide in the presence of a base such as sodium hydride. The reaction is carried out at room temperature, and the product is isolated by column chromatography.
科学研究应用
ATI has been investigated for its potential applications in a variety of scientific fields. It has been studied for its potential use as an anti-inflammatory agent, with preliminary studies showing promising results. It has also been investigated for its potential use as an antifungal agent, with studies showing that it has antifungal activity against a variety of fungal strains. Additionally, it has been studied for its potential use as an anticancer agent, with studies showing that it is able to inhibit the proliferation of a variety of cancer cell lines.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXNIMVPCRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














